molecular formula C11H15N3O B11060498 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine

Cat. No.: B11060498
M. Wt: 205.26 g/mol
InChI Key: QBYMXVMLSNEFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position of the benzimidazole ring and a propan-2-amine substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propan-2-Amine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated products at the amine or methoxy group.

Scientific Research Applications

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of propan-2-amine.

    (5-Methoxy-1H-benzimidazol-2-yl)methanamine: Features a methanamine group.

    1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Contains a methyl group at the 1-position.

Uniqueness

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propan-2-amine group may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-amine

InChI

InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

QBYMXVMLSNEFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.